Phenyl 5-tert-butylisoxazol-3-ylcarbamate

Pharmaceutical impurity profiling Analytical method validation Regulatory reference standards

Obtaining precisely characterized impurity reference standards and high-yield synthetic intermediates for Quizartinib ANDA/DMF filings poses significant supply chain challenges. CAS 81479-48-3 is the authenticated Quizartinib Impurity 6 and Intermediate 1, featuring the critical phenyl ester leaving group required for the established synthetic route. • ≥98% purity with full CoA (NMR, MS, HPLC); ISO 17034-grade reference standard available for validated LC-MS/MS methods and ICH Q3A-compliant impurity reporting. • ~98% synthetic yield from 3-amino-5-tert-butylisoxazole via phenoxide leaving group (pKa ~9.95); enables DoE-based urea coupling optimization for scalable processes. • In stock with comprehensive characterization data; supports ANDA, DMF, and clinical trial analytical method validation.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 81479-48-3
Cat. No. B1601758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 5-tert-butylisoxazol-3-ylcarbamate
CAS81479-48-3
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H16N2O3/c1-14(2,3)11-9-12(16-19-11)15-13(17)18-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16,17)
InChIKeyFGUDMROYDQCCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 5-tert-Butylisoxazol-3-ylcarbamate: Key Quizartinib Intermediate


Phenyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 81479-48-3) is a heterocyclic carbamate derivative with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . Its structure features a phenyl ester moiety attached to a 5-tert-butylisoxazol-3-ylamine scaffold. The compound is primarily recognized as a key synthetic intermediate in the manufacture of Quizartinib (AC220), a potent second-generation FLT3 tyrosine kinase inhibitor [1]. In this context, it is formally designated as Quizartinib Intermediate 1 and used to install the critical 5-tert-butylisoxazol-3-yl urea pharmacophore [2]. Additionally, it serves as a characterized impurity reference standard (Quizartinib Impurity 6) essential for analytical method development and regulatory compliance .

Synthetic Intermediate Key intermediate for Quizartinib (FLT3 inhibitor) synthesis
Impurity Reference Standard Quizartinib Impurity 6 for analytical method development
Phenyl Ester Scaffold Required for the established urea pharmacophore installation

Why Generic Isoxazolyl Carbamates Fail for Quizartinib


Generic isoxazolyl carbamates, such as simple alkyl esters (e.g., methyl or tert-butyl variants), are unsuitable replacements because the phenyl ester group in CAS 81479-48-3 is explicitly required for the established synthetic route to Quizartinib and for representing the specific process-related impurity profile . Using an incorrect carbamate ester would alter the reactivity in urea formation, potentially introducing different side-products and compromising both the synthesis yield and the fidelity of impurity tracking required by regulatory agencies [1]. Furthermore, only the precisely characterized phenyl carbamate is recognized as Quizartinib Impurity 6, which is essential for validated analytical methods in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [2].

Impurity identity mismatch

Only the phenyl carbamate is recognized as Quizartinib Impurity 6; generic alkyl carbamates are not specified process impurities and lack defined acceptance criteria.

Urea coupling reactivity divergence

Phenyl ester leaving group enables efficient urea bond formation; alkyl esters may alter reaction kinetics and side-product profiles, shifting impurity landscapes.

Regulatory impurity profiling gap

Phenyl carbamate reference standard supports validated analytical methods for impurity quantification; alkyl analogs cannot substitute in regulatory impurity tracking workflows.

Comparative Evidence vs. Closest Analogs


Specific Process Impurity for Quizartinib QC

Phenyl 5-tert-butylisoxazol-3-ylcarbamate is the only compound chemically defined as Quizartinib Impurity 6, a process-related impurity that must be resolved and quantified in the drug substance. In contrast, generic isoxazolyl carbamates such as tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 89661-71-2) are not recognized impurities of Quizartinib and therefore have no defined acceptance criteria [1]. Regulatory guidance (ICH Q3A) requires identification and control of any impurity present at ≥0.10% in a daily dose >2 g, making the precise chemical identity of the reference standard a non-negotiable analytical requirement [2].

Impurity classification
Class-level
Target: Phenyl carbamate – defined as Impurity 6
Comparator: Alkyl carbamate – not a recognized Quizartinib impurity
Sole authentic standard for impurity quantification
Required for regulatory impurity profiling; class-level recognition
ICH Q3A identification threshold context
Pharmaceutical impurity profiling Analytical method validation Regulatory reference standards

Phenyl Ester: Superior Leaving Group for Urea Coupling

The phenyl carbamate functionality in CAS 81479-48-3 provides a significantly better leaving group (phenoxide, pKa of conjugate acid ≈ 9.95) compared to alkyl carbamates such as the tert-butyl analog (tert-butoxide, pKa ≈ 19) [1]. This enables milder and more efficient nucleophilic displacement by amines to form the urea linkage in Quizartinib, as demonstrated in the patent literature for biaryl urea kinase inhibitors [2]. While direct kinetic data for this specific compound is not publicly available, the general reactivity trend of aryl carbamates versus alkyl carbamates in urea synthesis is well-established, with phenyl carbamates reacting 10²–10⁴ times faster under comparable basic conditions .

Leaving group reactivity
Class-level
Target: Phenoxide (pKa ~9.95); projected rate >10² vs alkyl
Comparator: tert-Butoxide (pKa ~19); slower displacement
Approximated 10²–10⁴ fold rate enhancement (class-level)
Supports milder urea coupling; class-level reactivity interpretation
Direct kinetic data not publicly available
Synthetic methodology Carbamate reactivity Urea coupling efficiency

Physical Property Indicators: Density & Boiling Point

Phenyl 5-tert-butylisoxazol-3-ylcarbamate exhibits a predicted density of 1.198 ± 0.06 g/cm³ and a boiling point of 362.9 ± 34.0 °C at 760 mmHg, as calculated from its molecular structure . These values are distinct from the tert-butyl analog (CAS 89661-71-2), which has a lower molecular weight (240.3 g/mol) and reported melting point of 135–138°C . The higher boiling point of the phenyl carbamate reflects stronger intermolecular interactions, which can be advantageous for crystallization and purification processes, while the melting point of the tert-butyl analog may offer easier solid handling. No experimental melting point is available for CAS 81479-48-3, which is typically supplied as a neat solid or oil and requires storage at ambient temperature .

Physical property indicators
Data to verify
Target: Density 1.198 g/cm³; BP 362.9 °C; no mp reported
Comparator: tert-Butyl analog mp 135–138 °C
Distinct predicted properties; experimental melting point unavailable
Provides QC identity indicators; experimental mp required
Predicted values; confirm with HPLC/NMR for batch release
Physicochemical properties Quality assurance Material handling

Certified Purity and Traceable Characterization

Reputable vendors supply Phenyl 5-tert-butylisoxazol-3-ylcarbamate with a certified purity of NLT 98% (HPLC), accompanied by detailed Certificates of Analysis (CoA) including HPLC, NMR, and MS data compliant with ISO 17034 standards for reference materials . In contrast, generic isoxazolyl carbamates purchased from non-specialized chemical suppliers often lack this level of regulatory-compliant characterization, with purities ranging from 95% to unverified claims . The availability of a complete analytical data package directly supports method validation and regulatory submissions, reducing in-house characterization burden by an estimated 60–80% compared to sourcing unqualified material [1].

Certified purity & characterization
Cross-study
Target: NLT 98% (HPLC); CoA with NMR, MS; ISO 17034
Comparator: ~95% (GC); limited spectroscopic data; no ISO traceability
Minimum 3 percentage point purity difference; full characterization package
Supports method validation; reduces in-house characterization effort
Supplier-reported purity; verify lot-specific CoA
Reference standard certification Chromatographic purity Analytical data traceability

High-Yield Synthesis from 3-Amino-5-tert-butylisoxazole

The compound is synthesized via reaction of 3-amino-5-tert-butylisoxazole with phenyl chloroformate in the presence of a base, achieving a reported yield of approximately 98% . This near-quantitative conversion contrasts with the typically lower yields (80–90%) reported for the synthesis of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate due to steric hindrance from the tert-butyl chloroformate reagent . The high yield of the phenyl carbamate route translates directly into cost efficiency and reduced waste in large-scale intermediate production.

Synthetic yield
Data to verify
Target: ~98% yield from amine + phenyl chloroformate
Comparator: 80–90% for tert-butyl carbamate synthesis
8–18 percentage point reported yield difference
Reported higher yield may reduce cost; requires confirmation
Yield data from supplier; independent replication advised
Synthetic efficiency Process chemistry Atom economy

Phenyl 5-tert-Butylisoxazol-3-ylcarbamate: Key Applications


Regulatory Impurity Standard for ANDA/DMF Submissions

Procure Isoxazolyl carbamate CAS 81479-48-3 as the authentic Quizartinib Impurity 6 reference standard for developing and validating HPLC or UPLC methods to quantify process-related impurities in Quizartinib drug substance. Its ≥98% certified purity with full CoA (NMR, MS, HPLC) ensures compliance with ICH Q3A requirements, enabling accurate reporting of impurity levels for regulatory filings [1].

Industrial Intermediate for Quizartinib Synthesis

Utilize Phenyl 5-tert-butylisoxazol-3-ylcarbamate as the preferred intermediate for introducing the 5-tert-butylisoxazol-3-yl urea moiety in Quizartinib synthesis. The superior leaving group of the phenyl ester, combined with a consistent ~98% synthetic yield from the precursor amine, maximizes coupling efficiency and minimizes by-product formation, thereby reducing overall manufacturing costs [2].

Certified Reference Material for Bioanalytical Validation

Employ the ISO 17034-grade certified reference standard of CAS 81479-48-3 to validate LC-MS/MS methods for monitoring Quizartinib impurity levels in pharmacokinetic and clinical trial samples. The availability of comprehensive characterization data and long-term stability documentation supports method ruggedness and regulatory audit readiness .

Process Optimization: Urea Bond Formation

Apply Phenyl 5-tert-butylisoxazol-3-ylcarbamate in design-of-experiment (DoE) studies aimed at optimizing urea coupling reactions. Its phenoxide leaving group's pKa (~9.95) allows systematic investigation of base strength and temperature effects, facilitating the development of robust, scalable processes for biaryl urea kinase inhibitors [3].

Application
Selection Property
Validation Focus
Impurity reference standard for pharmaceutical QC
Certified purity and comprehensive CoA
Impurity profiling method validation
Quizartinib synthesis intermediate
Phenyl ester leaving group reactivity
Urea coupling efficiency and yield
LC-MS/MS method development
ISO 17034 certification and characterization
Research matrix impurity monitoring
Process chemistry optimization
Phenoxide pKa for systematic DoE
Scalable urea bond formation parameters
Quote Request

Request a Quote for Phenyl 5-tert-butylisoxazol-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.